2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name derives from its fused heterocyclic core and substituents:
- Pyrrole ring : 2,5-dimethyl-1H-pyrrol-1-yl group at position 3 of the thiophene moiety.
- Thiophene moiety : 2-thienyl group linked to the pyrazolo[1,5-a]pyrimidine core.
- Pyrazolo[1,5-a]pyrimidine core : Substituted with 5,6-dimethyl groups and a hydroxyl (-OH) group at position 7.
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol |
| Molecular Formula | C₂₀H₁₈N₄OS |
| Molecular Weight | 372.44 g/mol |
The molecular formula aligns with related pyrazolo-pyrimidine derivatives, such as compound 861209-69-0 (C₂₀H₁₆N₄S₂), except for the replacement of one sulfur atom with an oxygen atom in the hydroxyl group.
Three-Dimensional Conformational Analysis
The compound’s conformation is influenced by steric and electronic interactions between its heterocyclic components:
- Pyrrole-Thiophene Linkage : The 2,5-dimethylpyrrole group adopts a planar conformation due to aromatic stabilization, while the thiophene ring maintains a non-planar arrangement to minimize steric hindrance with adjacent substituents.
- Pyrazolo[1,5-a]pyrimidine Core : The fused pyrazole and pyrimidine rings exhibit coplanarity, enabling π-conjugation across the aromatic system. The hydroxyl group at position 7 likely adopts a hydrogen-bonding configuration, influencing molecular packing.
Key Bond Lengths and Angles (Predicted)
| Bond/Group | Length (Å) | Angle (°) |
|---|---|---|
| C–S (thiophene) | 1.72–1.74 | 90–110 |
| C–N (pyrrole) | 1.36–1.41 | 120–125 |
| Pyrazolo-pyrimidine N–C | 1.33–1.35 | 120–125 |
These values are extrapolated from structurally similar thiophene and pyrazolo-pyrimidine systems.
Heterocyclic Component Analysis
Pyrrole Ring Substituent Effects
The 2,5-dimethyl substituents on the pyrrole ring significantly impact electronic and steric properties:
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, increasing the pyrrole’s electron-rich nature. This enhances its reactivity in electrophilic aromatic substitution (EAS) reactions.
- Steric Effects : Bulky methyl groups at positions 2 and 5 hinder coplanarity with adjacent rings, potentially disrupting π-conjugation.
| Substituent | Impact on Reactivity | Impact on Stability |
|---|---|---|
| 2,5-Dimethyl | Increases EAS susceptibility | Reduces intermolecular stacking |
Thiophene Moiety Electronic Configuration
The thiophene ring’s electronic properties are characterized by:
- Aromaticity : Delocalized π-electrons across the five-membered ring, with partial double-bond character between C–S bonds.
- Electron Density : Higher electron density at α-positions (C2 and C5) due to resonance.
Pyrazolo[1,5-a]pyrimidine Core Aromaticity
The pyrazolo[1,5-a]pyrimidine core exhibits aromatic stability due to:
- Resonance Structures : Delocalization of electrons across the fused pyrazole and pyrimidine rings.
- Electron-Withdrawing Effects : The pyrimidine nitrogen atoms withdraw electron density, stabilizing the aromatic system.
| Ring System | Resonance Stabilization | Electron Density Distribution |
|---|---|---|
| Pyrazole | Partially localized π-system | Electron-rich at N1 and C3 |
| Pyrimidine | Fully delocalized π-system | Electron-deficient at N2 and C4 |
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-10-5-6-11(2)21(10)15-7-8-24-17(15)14-9-16-19-13(4)12(3)18(23)22(16)20-14/h5-9,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUZMNKINECPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=C(C(=O)N4N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the compound’s structure. Factors such as solubility, stability, and permeability can influence the compound’s bioavailability .
The compound’s action can result in molecular and cellular effects, which could be beneficial or harmful, depending on the context . Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 439108-96-0 . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a thienyl group and a dimethylpyrrole moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds within this class can inhibit key kinases involved in cancer progression. For instance, derivatives have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dimethylpyrrole and thienyl groups significantly enhances the compound's binding affinity to target enzymes. For example:
| Substituent | Effect on Activity |
|---|---|
| Dimethylpyrrole | Increases cell-specific productivity in monoclonal antibody production |
| Thienyl group | Enhances antitumor activity by improving kinase inhibition |
Case Studies
- Monoclonal Antibody Production : A study highlighted that the inclusion of 2,5-dimethylpyrrole in cell culture media improved monoclonal antibody production by enhancing glucose uptake and ATP levels while suppressing cell growth . This indicates potential applications in biopharmaceutical manufacturing.
- Antitumor Efficacy : In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine were tested against various cancer cell lines, showing significant cytotoxic effects. For instance, compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol have been shown to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, enhancing the efficacy of conventional chemotherapy treatments .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been synthesized and tested against various pathogens, including bacteria and fungi. Some studies reported that certain pyrazole derivatives demonstrated notable antifungal activity against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani . The mechanism of action is believed to involve disruption of cellular processes in microorganisms.
Antituberculosis Potential
Another area of research has focused on the potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-tuberculosis agents. The structural features of these compounds allow them to interact with biological targets associated with Mycobacterium tuberculosis. Preliminary studies suggest that modifications to the pyrazolo structure can enhance potency against resistant strains .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by further functionalization. Microwave-assisted synthesis techniques have been explored to increase yield and reduce reaction times .
Table: Synthesis Methods for Pyrazolo Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Multi-step reactions under reflux conditions | 60-70 |
| Microwave-Assisted Synthesis | Rapid heating leading to higher yields | 80-90 |
| One-Pot Reactions | Simultaneous reactions in a single vessel | 75-85 |
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazolo derivatives, researchers found that specific modifications to the core structure enhanced cytotoxicity against breast cancer cell lines. The compound's ability to synergize with existing chemotherapy drugs was particularly noted .
Case Study 2: Antifungal Activity
A series of pyrazole carboxamide derivatives were synthesized and tested for their antifungal properties. The results indicated that certain compounds exhibited significant inhibition against Rhizoctonia solani, suggesting a viable application in agricultural settings .
Comparison with Similar Compounds
Key Observations:
- Hydroxyl vs. Chlorine at Position 7 : Replacement of the hydroxyl group with chlorine (as in 40f) increases lipophilicity (ClogP ~3.2 vs. ~2.5 for OH), which may enhance membrane permeability but reduce solubility .
- Thienyl-Dimethylpyrrole vs.
- Methyl vs. Trifluoromethyl Groups : Methyl groups (as in the target compound) contribute to moderate lipophilicity, whereas trifluoromethyl groups (e.g., MK85) enhance electronegativity and metabolic stability .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol?
The compound is synthesized via multi-step heterocyclic reactions. Key steps include:
- Condensation reactions : Refluxing intermediates (e.g., thienyl-pyrrole derivatives) with pyrazolo[1,5-a]pyrimidine precursors in ethanol or DMF/EtOH mixtures, followed by recrystallization .
- Functionalization : Introducing substituents at position 7 via nucleophilic substitution or coupling reactions, often requiring controlled heating (60–100°C) and catalysts like acetic acid .
- Purification : Use of column chromatography (silica gel) or solvent mixtures (DMF:EtOH, 1:1) for recrystallization .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thienyl-pyrrole formation | Ethanol reflux, 2 h | 65–75 | |
| Pyrazolo[1,5-a]pyrimidine coupling | DMF, 80°C, 4 h | 50–60 | |
| Final hydroxylation | NaOH/EtOH, RT, 12 h | 70–80 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for pyrrole (δ 6.2–6.8 ppm), thienyl (δ 7.1–7.5 ppm), and pyrimidine (δ 8.0–8.5 ppm) protons. Confirm substitution patterns using coupling constants .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C19H19N5OS, expected [M+H]+: 390.1294) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functionalization at position 7 .
- Reaction Path Search : Apply algorithms (e.g., artificial force-induced reaction) to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation .
- Data Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational models to refine predictions .
Q. Example Workflow :
Simulate reaction pathways using Gaussian or ORCA.
Validate with small-scale experiments.
Iterate based on discrepancies between theoretical and experimental yields .
Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral results?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting yield. For example, a 2^3 factorial design can test solvent (DMF vs. ethanol), temperature (60°C vs. 80°C), and catalyst presence .
- Statistical Analysis : Apply ANOVA to identify significant factors. For spectral inconsistencies, cross-validate with alternative techniques (e.g., X-ray crystallography) .
Case Study : A 20% yield variation observed in thienyl coupling was traced to trace moisture in DMF, resolved by pre-drying solvents over molecular sieves .
Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Position 7 Modification : Utilize nucleophilic aromatic substitution (SNAr) with alkoxides or amines under inert atmospheres .
- Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) using trimethylsilyl chloride, enabling regioselective alkylation or acylation .
- Cross-Coupling : Apply Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the thienyl moiety .
Q. Table 2: Functionalization Examples
| Target Position | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 7-OH → 7-OCH3 | Methylation | CH3I, K2CO3, DMF, 60°C | 85 | |
| Thienyl C-3 | Suzuki coupling | Pd(PPh3)4, Ar-B(OH)2, 90°C | 70 |
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eye contact) .
- Waste Disposal : Segregate halogenated byproducts (e.g., from chlorinated solvents) and incinerate via licensed facilities .
- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
